molecular formula C22H30Cl2N4O6 B605912 Banoxantrone dihydrochloride CAS No. 252979-56-9

Banoxantrone dihydrochloride

Cat. No.: B605912
CAS No.: 252979-56-9
M. Wt: 517.4 g/mol
InChI Key: SBWCPHUXRZRTDP-UHFFFAOYSA-N
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Description

AQ4N dihydrochloride, also known as Banoxantrone dihydrochloride, is a hypoxia-activated prodrug. It is a bioreductive compound that is selectively activated in hypoxic conditions, commonly found in tumor tissues. Upon activation, it is converted to AQ4, a potent DNA topoisomerase II inhibitor, which exhibits strong cytotoxic effects against hypoxic tumor cells .

Mechanism of Action

Target of Action

Banoxantrone dihydrochloride primarily targets DNA topoisomerase 2-alpha . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell death .

Mode of Action

Banoxantrone, also known as AQ4N, is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells . AQ4 remains localized within these cells . When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy, these AQ4-containing quiescent cells come closer to the oxygen source, become reoxygenated, attempt to resume replication, and are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition .

Biochemical Pathways

The biochemical pathway primarily affected by Banoxantrone involves the conversion of the prodrug AQ4N to the active drug AQ4 by cytochrome P450 . This process selectively targets hypoxic tumor tissues . The active form, AQ4, is a potent DNA intercalator and topoisomerase II inhibitor .

Pharmacokinetics

The pharmacokinetics of Banoxantrone involves its selective and irreversible conversion to AQ4, its cytotoxic form, in hypoxic tumor cells . This conversion is its targeted site of action . The half-life of Banoxantrone is reported to be between 0.64 to 0.83 hours .

Result of Action

The result of Banoxantrone’s action is the death of hypoxic tumor cells . It has been shown to work synergistically with fractionated radiation to significantly delay the growth of tumors compared to the administration of either Banoxantrone or radiation alone .

Action Environment

Banoxantrone is a hypoxia-activated prodrug . This means that its activation and efficacy are influenced by the level of oxygen in the tumor environment . It is preferentially toxic to hypoxic cells in tumors, and its action can be enhanced by radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AQ4N dihydrochloride involves the reaction of AQ4 with specific reagents under controlled conditions. One of the synthetic routes includes the reaction of AQ4 with dimethylamine and formaldehyde, followed by reduction with sodium borohydride to yield AQ4N. The final step involves the conversion of AQ4N to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of AQ4N dihydrochloride typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

AQ4N dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AQ4N dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying bioreductive prodrugs and their activation mechanisms.

    Biology: Investigated for its selective cytotoxicity towards hypoxic cells, making it a valuable tool for studying hypoxia-related cellular processes.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to target hypoxic tumor cells. .

    Industry: Utilized in the development of hypoxia-activated prodrugs and other bioreductive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AQ4N dihydrochloride is unique due to its selective activation in hypoxic conditions and its potent inhibition of DNA topoisomerase II. Unlike other bioreductive drugs, AQ4N has shown a significant bystander effect, where the activated form (AQ4) can diffuse to adjacent hypoxic cells, enhancing its therapeutic efficacy .

Properties

IUPAC Name

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCPHUXRZRTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252979-56-9
Record name Banoxantrone dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BANOXANTRONE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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